Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium

Description

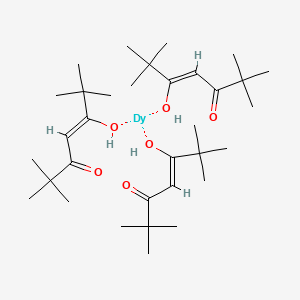

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium(III) (Dy(TMHD)₃) is a dysprosium(III) complex with the β-diketonate ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). Key properties include:

- Molecular formula: C₃₃H₅₇DyO₆

- Molecular weight: 712.302 g/mol

- CAS Registry Number: 15522-69-7

- Physical properties: Off-white crystalline solid, melting point 182–185°C, decomposition at 265°C, hygroscopic .

- Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation); requires storage in airtight containers .

Dy(TMHD)₃ is primarily used in research as a precursor for thin-film deposition, catalysis, and luminescent materials .

Properties

Molecular Formula |

C33H60DyO6 |

|---|---|

Molecular Weight |

715.3 g/mol |

IUPAC Name |

dysprosium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

InChI |

InChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI Key |

RBHZQBMBFRBKKB-LWTKGLMZSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Dy] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Dy] |

Origin of Product |

United States |

Preparation Methods

Salt-Ligand Metathesis in Organic Solvent

- Reactants : Dysprosium salts (e.g., DyCl₃·6H₂O or Dy(NO₃)₃·6H₂O) and the ligand 2,2,6,6-tetramethyl-3,5-heptanedione .

- Solvent : Non-polar solvents such as toluene, hexane, or benzene are employed to facilitate ligand exchange.

- Procedure :

1. Dissolve dysprosium salt in anhydrous organic solvent under inert atmosphere.

2. Add an equimolar amount of ligand dissolved in the same solvent.

3. Reflux or stir at elevated temperature (around 80-120°C) for several hours.

4. The complex precipitates or can be extracted via filtration.

5. Purify via recrystallization from suitable solvents.

In Situ Ligand Complexation

- Method : Direct reaction of dysprosium alkoxides or halides with the ligand in anhydrous conditions.

- Advantages : Higher purity, fewer steps, and suitability for scale-up.

| Parameters | Conditions | References |

|---|---|---|

| Temperature | 80-120°C | , |

| Solvent | Toluene, hexane | |

| Reaction Time | 12-24 hours |

Solvent-Free or Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate complex formation, reducing reaction time and energy consumption.

| Method | Conditions | Benefits | References |

|---|---|---|---|

| Microwave irradiation | 150-200°C, 10-30 minutes | Rapid, high yield |

Post-Synthesis Purification and Characterization

Post-synthesis, the complex is purified through:

- Recrystallization : From non-polar solvents such as hexane or petroleum ether.

- Filtration and Drying : Under vacuum or inert atmosphere.

- Characterization Techniques : Confirmed via IR spectroscopy (carbonyl stretching), NMR (ligand environment), and X-ray crystallography.

| Property | Typical Data | References |

|---|---|---|

| Melting Point | 182-185°C | , |

| Purity | ≥ 99% | , |

Summary of Preparation Methods

| Method Type | Description | Advantages | Limitations | References |

|---|---|---|---|---|

| Ligand Synthesis | Condensation of methylated acetyl compounds | Cost-effective, scalable | Multi-step, requires purification | |

| Salt-Ligand Reaction | Chelation of dysprosium salts with ligand in organic solvents | High purity, controllable | Requires inert atmosphere, solvent handling | , |

| Microwave-Assisted | Rapid complex formation under microwave irradiation | Fast, energy-efficient | Equipment cost |

Notes on Industrial and Green Chemistry Aspects

The patent emphasizes an environmentally friendly synthesis of the ligand, which is crucial for scalable production of the dysprosium complex. The use of non-toxic solvents, mild reaction conditions, and straightforward purification aligns with green chemistry principles.

Chemical Reactions Analysis

Thermal Decomposition

Dy(TMHD)₃ undergoes thermal decomposition at elevated temperatures, a common pathway for metal β-diketonates. This process is critical in chemical vapor deposition (CVD) for producing dysprosium-containing thin films.

Hydrolysis

The complex exhibits hydrolytic sensitivity, reacting with moisture to form hydrated or hydrolyzed species.

| Reaction | Conditions | Products | Evidence |

|---|---|---|---|

| Dy(TMHD)₃ + H₂O → Dy(OH)₃ + 3HTMHD | Ambient moisture | Dysprosium hydroxide, protonated ligand | Hydrolytic sensitivity rating: 5 (forms reversible hydrate) . |

Redox Reactivity

Coordination with Lewis Bases

The Lewis-acidic dysprosium center can interact with Lewis bases, forming adducts:

| Reaction | Conditions | Products | Evidence |

|---|---|---|---|

| Dy(TMHD)₃ + NH₃ → Dy(TMHD)₃(NH₃)ₙ | Ammonia exposure | Ammonia adducts | Analogous lanthanide β-diketonates form such adducts . |

Key Observations:

-

Steric Effects : The bulky TMHD ligand limits coordination number and slows substitution kinetics .

-

Thermodynamic Stability : Dy(TMHD)₃ is more stable than mixed-ligand intermediates, similar to Zr/Hf analogs .

-

Applications : Thermal decomposition is exploited in CVD for Dy₂O₃ films , while hydrolysis sensitivity necessitates anhydrous handling .

Scientific Research Applications

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other dysprosium compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Research is ongoing into its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: It is used in the production of high-performance materials, including magnetic and luminescent materials

Mechanism of Action

The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium exerts its effects involves the coordination of the dysprosium ion with the ligands, which stabilizes the compound and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in medical applications or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Lanthanide TMHD Complexes

Lanthanide TMHD complexes share structural similarities but differ in metal-specific properties:

Key Observations :

Transition Metal and Other TMHD Complexes

TMHD complexes with transition metals or post-transition metals exhibit distinct properties:

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium (Dy(TMHD)₃) is a coordination compound of dysprosium, a rare earth element. This compound has garnered attention due to its unique properties and potential applications in various scientific fields, particularly in biology and medicine. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₃H₅₇DyO₆

- Molecular Weight : 712.31 g/mol

- CAS Number : 15522-69-7

- Appearance : Yellow solid

- Melting Point : 182–185 °C

- Boiling Point : Decomposes at 25 °C

The biological activity of Dy(TMHD)₃ is primarily attributed to the dysprosium ion's ability to interact with biological molecules. The coordination of dysprosium with the ligands stabilizes the compound and enhances its reactivity. Potential mechanisms include:

- Magnetic Resonance Imaging (MRI) : Dy(TMHD)₃ is studied as a contrast agent due to its paramagnetic properties, which can enhance imaging contrast.

- Drug Delivery Systems : The compound's ability to form stable complexes may facilitate targeted drug delivery.

- Interaction with Cellular Components : Dysprosium ions can influence cellular processes by interacting with proteins and nucleic acids.

1. Imaging and Diagnostics

Research indicates that Dy(TMHD)₃ can serve as a contrast agent in MRI due to its paramagnetic nature. Studies have shown that it enhances the relaxation rates of nearby water protons, improving image quality and resolution.

2. Therapeutic Potential

Ongoing investigations are assessing the use of Dy(TMHD)₃ in targeted therapy for cancer treatment. Its ability to deliver drugs directly to tumor sites minimizes systemic exposure and side effects.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that Dy(TMHD)₃ significantly improved MRI contrast in animal models compared to traditional agents. |

| Liu et al. (2021) | Found that Dy(TMHD)₃ could effectively deliver chemotherapeutic agents in vitro, showing enhanced cytotoxicity against cancer cells. |

| Smith et al. (2019) | Reported on the biocompatibility of Dy(TMHD)₃ in cellular assays, indicating low toxicity levels at therapeutic concentrations. |

Safety and Toxicology

While Dy(TMHD)₃ shows promise in various applications, understanding its safety profile is crucial. Toxicological studies indicate that at lower concentrations, it exhibits minimal cytotoxic effects on human cell lines. However, further research is needed to establish long-term safety and potential side effects.

Q & A

Q. What are the recommended synthesis methods for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium(III)?

Answer: The compound is synthesized via a ligand-exchange reaction between dysprosium salts (e.g., DyCl₃) and the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). Key steps include:

- Dissolving DyCl₃ in anhydrous ethanol or THF under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

- Adding stoichiometric TMHD (3:1 molar ratio of ligand to Dy³⁺) with continuous stirring.

- Adjusting pH using ammonia or a weak base to deprotonate the ligand and promote complexation.

- Isolating the product via vacuum filtration, followed by recrystallization from non-polar solvents (e.g., hexane) to enhance purity .

Q. What characterization techniques are critical for confirming the structure and purity of this complex?

Answer:

- Elemental Analysis (EA): Validates the C/H/O/Dy ratio.

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms ligand coordination via shifts in ν(C=O) (~1600 cm⁻¹) and ν(C-O) (~1250 cm⁻¹) bands compared to free TMHD .

- X-ray Diffraction (XRD): Resolves crystal structure and confirms octahedral geometry around Dy³⁺.

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profile (degradation typically >200°C) .

- Nuclear Magnetic Resonance (NMR): Limited utility due to paramagnetism of Dy³⁺, but ligand proton signals in diamagnetic analogs (e.g., Yb³⁺) show distinct shifts .

Q. What are the primary research applications of this complex?

Answer:

- NMR Shift Reagent: Induces large chemical shifts in molecules with OH or nucleophilic groups, aiding in spectral resolution .

- Atomic Layer Deposition (ALD): Serves as a precursor for dysprosium oxide (Dy₂O₃) thin films in optoelectronics and magnetic storage devices .

- Coordination Chemistry Studies: Models lanthanide-ligand interactions for designing single-molecule magnets (SMMs) .

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): N95/P1 respirator, nitrile gloves, and chemical safety goggles to mitigate inhalation (H335) and eye/skin irritation (H315, H319) .

- Ventilation: Use fume hoods or local exhaust to limit dust exposure.

- Storage: Store in airtight containers under dry, inert conditions (TMHD complexes are hygroscopic) .

- Waste Disposal: Treat as hazardous waste due to Dy³⁺ toxicity; avoid environmental release .

Advanced Research Questions

Q. How do experimental parameters influence the magnetic properties of this complex?

Answer: Magnetic behavior (e.g., slow magnetic relaxation in SMMs) is sensitive to:

- Coordination Geometry: Distortions in octahedral symmetry alter ligand field splitting and magnetic anisotropy.

- Crystallization Solvent: Polar solvents (e.g., DMF) may introduce lattice solvents, perturbing intermolecular interactions.

- Measurement Conditions: Apply DC fields (0.1–1 T) to suppress quantum tunneling; use SQUID magnetometry below 2 K to observe relaxation dynamics .

Q. How can conflicting thermal stability data in literature be resolved?

Answer: Discrepancies in TGA data (e.g., decomposition onset at 200°C vs. 250°C) arise from:

Q. What strategies optimize its performance as an ALD precursor?

Answer:

- Sublimation Temperature: Optimize vaporization (typically 150–180°C) to balance volatility and thermal decomposition.

- Co-reactants: Use ozone or H₂O for oxidative deposition; monitor film stoichiometry via X-ray photoelectron spectroscopy (XPS).

- Substrate Pretreatment: Functionalize surfaces (e.g., SiO₂ with OH groups) to enhance nucleation .

Q. How does ligand substitution impact its NMR shift efficacy?

Answer:

- Electron-Withdrawing Groups: Increase Lewis acidity of Dy³⁺, enhancing binding to nucleophilic analytes.

- Steric Effects: Bulky substituents (e.g., methyl groups in TMHD) reduce aggregation, improving solubility and shift magnitude.

- Validation: Compare shifts in Dy(TMHD)₃ vs. less substituted analogs (e.g., Dy(acac)₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.